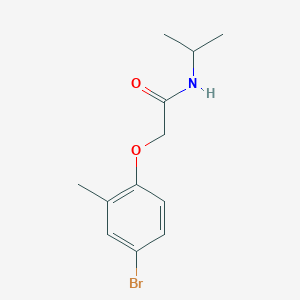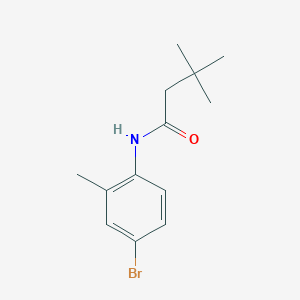
1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester, also known as CX-5461, is a small molecule drug that has been recently developed as a potential anticancer agent. It is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is overexpressed in many types of cancer cells.
Mechanism of Action
1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester works by selectively inhibiting Pol I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). Cancer cells require high levels of rRNA synthesis to support their rapid growth and proliferation. By inhibiting Pol I transcription, 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester disrupts the production of rRNA, leading to the inhibition of protein synthesis and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, it can cause some side effects, such as myelosuppression and gastrointestinal toxicity. In addition, 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester has been found to have a long half-life, which may contribute to its prolonged effects on cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester is its selectivity for cancer cells, which allows for targeted therapy. It is also relatively easy to synthesize and purify, making it accessible for research purposes. However, 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester has some limitations, such as its low solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester research. One area of focus is the development of more efficient synthesis methods to increase the yield and purity of the drug. Another direction is the investigation of 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester in combination with other anticancer agents to enhance its efficacy and reduce its side effects. Additionally, further studies are needed to explore the potential of 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester in treating other types of cancer and to understand its mechanism of action in more detail.
Conclusion:
In conclusion, 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester is a promising anticancer agent that selectively inhibits Pol I transcription in cancer cells. Its potential for targeted therapy and minimal toxicity to normal cells make it an attractive candidate for cancer treatment. Further research is needed to fully understand its mechanism of action and to explore its potential in treating different types of cancer.
Synthesis Methods
The synthesis of 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester involves several steps, including the protection of the indole nitrogen, the coupling of the cyclohexylcarbamic acid, and the esterification of the carboxylic acid. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization. The yield of 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester is typically around 20-30%.
Scientific Research Applications
1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester has been extensively studied for its potential use in cancer treatment. It has been found to be effective against various types of cancer cells, including breast, ovarian, and pancreatic cancer cells. In preclinical studies, 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. It has also been shown to sensitize cancer cells to other anticancer agents, such as chemotherapy and radiotherapy.
properties
Molecular Formula |
C18H22N2O3 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
methyl 1-[2-(cyclohexylamino)-2-oxoethyl]indole-3-carboxylate |
InChI |
InChI=1S/C18H22N2O3/c1-23-18(22)15-11-20(16-10-6-5-9-14(15)16)12-17(21)19-13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8,12H2,1H3,(H,19,21) |
InChI Key |
UXLHGRDYPSTKPO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3CCCCC3 |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B297104.png)
![N-[2-(butanoylamino)phenyl]-2-phenylbutanamide](/img/structure/B297106.png)






![2-{5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297121.png)
![6-hydroxy-5-{(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[4-(trifluoromethyl)phenyl]methyl}-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297122.png)